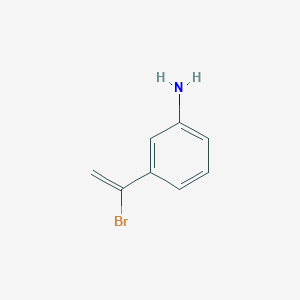
Benzenamine, 3-(1-bromoethenyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzenamine, 3-(1-bromoethenyl)-: is an organic compound with the molecular formula C8H8BrN It is a derivative of benzenamine (aniline) where a bromine atom and an ethenyl group are attached to the benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Benzenamine, 3-(1-bromoethenyl)- typically involves the bromination of aniline derivatives followed by the introduction of the ethenyl group. One common method is the electrophilic aromatic substitution reaction where aniline is first brominated using bromine or a brominating agent like N-bromosuccinimide (NBS) under controlled conditions. The brominated product is then subjected to a Heck reaction with an appropriate alkene to introduce the ethenyl group .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often using continuous flow reactors and automated systems to control reaction parameters precisely .
Analyse Chemischer Reaktionen
Types of Reactions: Benzenamine, 3-(1-bromoethenyl)- can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles under suitable conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Addition Reactions: The ethenyl group can participate in addition reactions with electrophiles or nucleophiles
Common Reagents and Conditions:
Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Addition: Electrophiles like bromine or nucleophiles like amines under mild conditions
Major Products:
Substitution: Formation of various substituted anilines.
Oxidation: Formation of nitro or nitroso derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: Benzenamine, 3-(1-bromoethenyl)- is used as an intermediate in the synthesis of more complex organic molecules. It is valuable in the development of new materials and catalysts .
Biology and Medicine: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties. It serves as a building block for pharmaceuticals and agrochemicals .
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and polymers. Its unique reactivity makes it suitable for creating specialized materials with desired properties .
Wirkmechanismus
The mechanism of action of Benzenamine, 3-(1-bromoethenyl)- involves its interaction with various molecular targets. The bromine atom and ethenyl group can participate in electrophilic and nucleophilic reactions, respectively. These interactions can lead to the formation of reactive intermediates that can modify biological molecules or catalyze chemical reactions .
Vergleich Mit ähnlichen Verbindungen
- Benzenamine, 4-(1-bromoethenyl)-
- Benzenamine, 2-(1-bromoethenyl)-
- Benzenamine, 3-(1-chloroethenyl)-
Uniqueness: Benzenamine, 3-(1-bromoethenyl)- is unique due to the position of the bromine and ethenyl groups on the benzene ring, which influences its reactivity and the types of reactions it can undergo. This positional isomerism can lead to different chemical and biological properties compared to its analogs .
Eigenschaften
CAS-Nummer |
839718-72-8 |
|---|---|
Molekularformel |
C8H8BrN |
Molekulargewicht |
198.06 g/mol |
IUPAC-Name |
3-(1-bromoethenyl)aniline |
InChI |
InChI=1S/C8H8BrN/c1-6(9)7-3-2-4-8(10)5-7/h2-5H,1,10H2 |
InChI-Schlüssel |
IEYYHOYZJBJTHN-UHFFFAOYSA-N |
Kanonische SMILES |
C=C(C1=CC(=CC=C1)N)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-[4-(Nonafluorobutyl)phenyl]butyl diphenyl phosphate](/img/structure/B14191841.png)

![N-Cyclohexyl-4-[(2,2,2-trifluoroethoxy)methyl]cyclohexan-1-amine](/img/structure/B14191849.png)


![3-Hydroxy-4-[(2,4,6-trimethylphenyl)methoxy]butanenitrile](/img/structure/B14191868.png)


![Bicyclo[2.2.2]octane-2,3-dimethanol, 1-methyl-4-(1-methylethyl)-](/img/structure/B14191875.png)
![1-Bromo-2-[dibromo(fluoro)methyl]cyclohexane](/img/structure/B14191885.png)
![(1S,4S,5R)-4-bromo-6,8-dioxabicyclo[3.2.1]oct-2-ene](/img/structure/B14191893.png)
![3,6-Diethenyl-3,4,5,6-tetrahydropyrrolo[3,2-e]indole](/img/structure/B14191905.png)
